molecular formula C15H18O3S B1221714 Gualenic acid CAS No. 16915-32-5

Gualenic acid

Katalognummer: B1221714
CAS-Nummer: 16915-32-5
Molekulargewicht: 278.4 g/mol
InChI-Schlüssel: VIZXMHCBZLGUET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Gualenic acid (systematic IUPAC name and structural formula would typically be provided here) is a [hypothetical description based on compound class, e.g., sesquiterpene, fatty acid derivative, etc.]. Its biological significance, such as antimicrobial or anti-inflammatory properties, should be contextualized within its chemical family. The introduction must summarize its discovery, natural sources (if applicable), and key functional groups or reactive sites that define its activity .

Following , this section should avoid over-reliance on prior literature unless explicitly cited, but in practice, it would reference foundational studies on its synthesis, isolation, or mechanistic roles . For example:

"Gualenic acid was first isolated from [source], with structural elucidation via NMR and X-ray crystallography confirming its [specific feature, e.g., bicyclic framework] ."

Eigenschaften

CAS-Nummer

16915-32-5

Molekularformel

C15H18O3S

Molekulargewicht

278.4 g/mol

IUPAC-Name

3,8-dimethyl-5-propan-2-ylazulene-1-sulfonic acid

InChI

InChI=1S/C15H18O3S/c1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)19(16,17)18/h5-9H,1-4H3,(H,16,17,18)

InChI-Schlüssel

VIZXMHCBZLGUET-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)O

Kanonische SMILES

CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)O

Andere CAS-Nummern

16915-32-5

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

A comparative analysis should highlight compounds with analogous structures or bioactivities. For clarity, a table (as mandated by and ) would contrast molecular properties, spectroscopic data, and biological efficacy.

Table 1: Comparative Analysis of Gualenic Acid and Structurally Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Bioactivity (e.g., IC₅₀) Source/Reference
Gualenic Acid [Hypothetical] [Value] [e.g., carboxyl, epoxide] [Value]
Compound X [Hypothetical] [Value] [e.g., hydroxyl] [Value]
Compound Y [Hypothetical] [Value] [e.g., ketone] [Value]

Notes:

  • Data should be sourced from peer-reviewed studies, with references formatted per ACS style .
  • Spectroscopic comparisons (e.g., NMR shifts, IR peaks) would be included in supplementary materials .

Mechanistic and Pharmacological Contrasts

emphasizes synthesizing results with literature. For example:

"While Gualenic acid exhibits [specific activity], Compound X shows superior efficacy in [assay], likely due to its [structural feature] .

Thermodynamic and Kinetic Properties

A secondary table could compare solubility, logP, or metabolic stability, critical for pharmaceutical applications. Experimental methods (e.g., HPLC protocols) must be described in sufficient detail for reproducibility .

Discussion

This section should resolve contradictions in the literature (per and ). For instance:

"Although Smith et al. (2020) reported Gualenic acid’s instability at pH < 5, recent studies by Lee et al. (2024) demonstrate stabilization via [method], aligning with observations in Compound Z ."

Key points:

  • Address conflicting data on reactivity or bioactivity.
  • Highlight gaps (e.g., lack of in vivo studies) and propose future research .

Supporting Information

  • Supplementary tables (e.g., crystallographic data, spectral charts) should be uploaded separately, as advised in and .
  • Raw datasets and computational codes (if applicable) must be archived in repositories like Zenodo .

Q & A

Q. How to ensure reproducibility in Gualenic acid’s in vivo toxicity assessments?

  • Methodological Answer : Adhere to ARRIVE guidelines for animal studies: specify strain, sex, age, and housing conditions. Use randomized block designs to minimize bias. Include positive/negative controls (e.g., vehicle-only groups). Publish raw histopathology images and serum biochemistry data in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gualenic acid
Reactant of Route 2
Reactant of Route 2
Gualenic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.